molecular formula C14H17F3N2O2S2 B2918120 1-Propylsulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole CAS No. 868218-25-1

1-Propylsulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole

Cat. No. B2918120
CAS RN: 868218-25-1
M. Wt: 366.42
InChI Key: QGXLHUVYTOYLAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Propylsulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole is a useful research compound. Its molecular formula is C14H17F3N2O2S2 and its molecular weight is 366.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Evaluation

A study conducted by Alsaedi, Farghaly, and Shaaban (2019) synthesized a series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety. They explored the antimicrobial activities of these sulfone derivatives, finding that some derivatives exhibited significant activity, surpassing that of reference drugs (Alsaedi, Farghaly, & Shaaban, 2019).

Liquid Crystalline Studies

Bradley et al. (2002) investigated a series of long-chain 1-alkyl-3-methylimidazolium salts, including those with trifluoromethylsulfonyl groups. Their study focused on the salts' thermotropic phase behavior, using small-angle X-ray scattering and other techniques to analyze the formation of lamellar and smectic liquid crystalline phases (Bradley et al., 2002).

Tandem Reaction Synthesis

Zhu et al. (2011) described an efficient strategy for synthesizing 4-methylene-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole from propargyl alcohol and N-sulfonylhydrazone. This tandem transformation highlights the versatility of sulfanyl groups in organic synthesis (Zhu et al., 2011).

Angiotensin II Receptor Antagonists

Deprez et al. (1995) synthesized and evaluated nonpeptide non-tetrazole angiotensin II receptor antagonists, including 4-thioimidazole derivatives linked to a biphenylsulfonyl fragment. Their research provided valuable insights into the structure-activity relationships of these compounds (Deprez et al., 1995).

properties

IUPAC Name

1-propylsulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O2S2/c1-2-9-23(20,21)19-8-7-18-13(19)22-10-11-3-5-12(6-4-11)14(15,16)17/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXLHUVYTOYLAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN=C1SCC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propylsulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole

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